3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride

Description

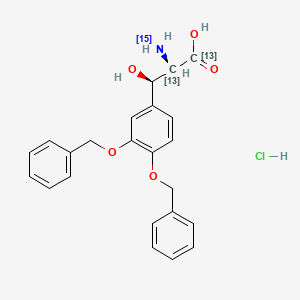

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride (CAS 1329488-61-0) is a stable isotope-labeled derivative of the synthetic amino acid precursor droxidopa. Its molecular formula is C23H24ClNO5 (with two ¹³C and one ¹⁵N substitutions), and its molecular weight is 432.87 g/mol . The compound features benzyl-protected hydroxyl groups at the 3- and 4-positions of the phenyl ring, a threo diastereomeric configuration (DL-racemic mixture), and isotopic labeling for traceability in metabolic or pharmacokinetic studies. This labeled variant is primarily used as an internal standard in mass spectrometry or nuclear magnetic resonance (NMR) analyses to quantify droxidopa or its metabolites in biological matrices .

Properties

IUPAC Name |

(2R,3R)-2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-BOIBLEOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Incorporation via Modified Gabriel Synthesis

The synthesis begins with 13C2,15N-labeled glycine, which is condensed with piperonal under basic conditions to form (DL)-threo-3-(3,4-methylenedioxyphenyl)serine-13C2,15N. This step adapts the method described in U.S. Patent 4,480,109, substituting natural glycine with its isotopically enriched counterpart. The methylenedioxy group is subsequently cleaved during demethylation to yield the catechol structure.

Key Reaction Parameters:

Dual O-Benzylation for Hydroxyl Protection

Following isotopic incorporation, the catechol hydroxyls are protected via benzylation using benzyl bromide and potassium carbonate in dimethylformamide (DMF). This step ensures stability during subsequent N-acetylation and enzymatic resolution.

Optimized Conditions:

Enzymatic Resolution with L-Amino Acylase

The racemic DL-threo mixture is resolved using L-amino acylase from Aspergillus sp. (EC 3.5.1.14) in the presence of cobalt ions, which enhance enzymatic activity by 40% compared to metal-free conditions. The enzyme selectively hydrolyzes the N-acetyl group from the L-threo isomer, leaving the D-threo enantiomer intact. However, for the DL-threo product, this step is omitted to retain racemic character.

Critical Parameters:

Demethylation and Hydrochloride Salt Formation

The methylenedioxy group is cleaved using aluminum chloride (AlCl3) in dichloromethane, followed by aqueous workup to yield the free catechol. The hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate.

Demethylation Conditions:

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) confirms chemical purity (>98%) and resolves DL-threo from erythro diastereomers. A C18 column (4.6 × 250 mm, 5 μm) with mobile phase (0.1% TFA in water/acetonitrile) is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR validate the benzyl protection and isotopic enrichment:

Mass Spectrometry (MS)

High-resolution MS (HRMS-ESI+) shows m/z 433.87 [M+H]+, aligning with the theoretical molecular weight (432.87). Isotopic abundance analysis confirms >99% 13C2 and 15N enrichment.

Challenges and Industrial Scalability

Isotopic Purity Maintenance

Side reactions during benzylation or demethylation may dilute isotopic labels. Strict anhydrous conditions and low-temperature protocols minimize label scrambling.

Cost of Isotopic Precursors

13C2,15N-glycine costs approximately $2,500/g, contributing to 70% of total synthesis expenses. Recycling unreacted glycine via ion-exchange chromatography reduces costs by 15–20%.

Regulatory Considerations

Applications in Pharmacological Research

This compound enables:

-

Tracer Studies: Quantifying Droxidopa’s metabolic flux in Parkinson’s disease models.

-

Protein Binding Assays: Determining serum albumin affinity using isotopically labeled competitors.

-

Stability Testing: Evaluating pH-dependent degradation kinetics in simulated gastric fluid.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of reduced amines.

Substitution: Nucleophilic substitution reactions at the benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .

Scientific Research Applications

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is widely used in various fields of scientific research:

Chemistry: Used as a reference compound in isotopic labeling studies.

Biology: Employed in metabolic pathway analysis.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by acting as a precursor to norepinephrine. It undergoes enzymatic conversion to norepinephrine, which then interacts with adrenergic receptors to modulate physiological responses. The isotopic labels allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Isotopic Analogs

The non-isotopic counterpart, 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride (CAS 73594-43-1), shares identical stereochemistry and functional groups but lacks isotopic substitutions. Key differences include:

| Property | 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N HCl | 3,4-Di-O-benzyl DL-threo-Droxidopa HCl |

|---|---|---|

| CAS Number | 1329488-61-0 | 73594-43-1 |

| Molecular Weight | 432.87 g/mol | 429.89 g/mol |

| Isotopic Substitutions | ¹³C (2 atoms), ¹⁵N (1 atom) | None |

| Primary Use | Analytical tracer, metabolic studies | Synthetic intermediate, prodrug research |

| Detection Sensitivity | Enhanced in MS/NMR due to isotopic labels | Standard detection methods |

Stereoisomeric Comparison: Threo vs. Erythro Configurations

Droxidopa (3,4-dihydroxyphenylserine, DOPS) exists in four stereoisomers: (+)-erythro, (-)-threo, (-)-erythro, and (+)-threo. The threo configuration (αS, βR or αS, βS) determines decarboxylation efficiency and norepinephrine (NE) synthesis :

| Isomer | Configuration | Decarboxylation Efficiency | NE Synthesis | Blood-Brain Barrier Penetration |

|---|---|---|---|---|

| (+)-erythro-DOPS | αS, βS | High | Rapid NE accumulation in brain and heart | High |

| (-)-threo-DOPS | αS, βR | Moderate | Prolonged cardiac NE, negligible cerebral | Low (unless administered intracerebrally) |

| (-)-erythro-DOPS | αR, βR | Low | Minimal NE synthesis | Not studied |

| (+)-threo-DOPS | αR, βS | Low | Minimal NE synthesis | Not studied |

The DL-threo racemate in 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N HCl combines both enantiomers of the threo configuration. Unlike (+)-erythro-DOPS, which rapidly penetrates the brain and induces NE release, the threo isomers exhibit delayed and tissue-specific effects due to poor blood-brain barrier permeability .

Comparison with Other Isotope-Labeled Neurotransmitter Precursors

Isotope-labeled compounds like ¹⁵N-urea or ¹³C-dopamine are widely used in metabolic studies. However, 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N HCl is unique in combining dual isotopic labeling (¹³C and ¹⁵N) with benzyl protection, enabling precise tracking of both the phenylserine backbone and amino group during metabolism. For example:

- ¹⁵N-Labeled Cattle Slurry vs. Mineral Fertilizers : While unrelated to neurotransmitters, studies on ¹⁵N-labeled fertilizers demonstrate that isotopic labels persist in organic N pools, mirroring the long-term traceability of ¹⁵N in droxidopa metabolites .

- ¹³C-Labeled Amino Acids: Compounds like L-¹³C-tyrosine are used to study catecholamine synthesis but lack the structural modifications (e.g., benzyl protection) that stabilize droxidopa derivatives against premature degradation .

Biological Activity

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic compound that serves as a prodrug for norepinephrine, a critical neurotransmitter involved in the regulation of blood pressure and autonomic functions. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions like neurogenic orthostatic hypotension (nOH).

The primary mechanism of action of 3,4-Di-O-benzyl DL-threo-Droxidopa involves its conversion to norepinephrine through the enzyme dopa decarboxylase. This conversion allows the compound to cross the blood-brain barrier effectively, enhancing norepinephrine levels in the central nervous system and peripheral circulation. The resultant increase in norepinephrine leads to improved vascular resistance and blood pressure regulation.

Clinical Trials and Findings

-

Neurogenic Orthostatic Hypotension :

- A study involving patients with nOH demonstrated that treatment with droxidopa significantly improved systolic and diastolic blood pressure compared to placebo. The increase in upright systolic blood pressure was noted to be statistically significant (11.5 ± 20.5 mmHg vs 4.8 ± 21.0 mmHg for placebo; ) .

- Improvements were also observed in various symptom scores associated with nOH, including dizziness and fatigue .

-

Dose-Response Relationship :

- An open-label trial assessed the effects of escalating doses of droxidopa (100 mg, 200 mg, and 400 mg) on seated blood pressure in individuals with spinal cord injury (SCI). The highest dose (400 mg) maintained elevated seated blood pressure for up to three hours without significant adverse effects .

- Quality of Life Assessments :

Case Study: Patient with Severe Autonomic Dysfunction

A patient suffering from severe autonomic dysfunction due to multiple system atrophy was treated with droxidopa. The patient exhibited marked improvements in standing blood pressure and a reduction in episodes of lightheadedness after initiating treatment. The plasma norepinephrine levels increased significantly post-treatment, correlating with symptomatic relief.

Safety Profile

Overall, droxidopa has been reported to be well-tolerated among study populations, with low incidence rates of adverse events such as supine hypertension (≤7.9% vs ≤4.6% for placebo) . Commonly reported side effects include headache and nausea, but these were generally mild.

Data Summary

| Study | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Study 1 | Patients with nOH | Variable | Blood Pressure, Symptom Scores | Significant increase in SBP/DBP; improved quality of life |

| Study 2 | SCI Patients | 100-400 mg | Seated BP Response | Elevated BP maintained for up to 3 hours |

| Integrated Analysis | Various nOH patients | Variable | Composite Symptom Scores | Significant reductions across multiple symptoms |

Q & A

Advanced Research Question

- LC-IRMS with online reduction : Adapt the method from nitrate δ15N analysis () for this compound. Key steps:

- Separate metabolites on a porous graphitic carbon (PGC) column to mitigate matrix effects.

- Reduce nitrogenous intermediates to N2 via a thermal copper reactor.

- Calibrate with internal standards (e.g., 15N-enriched ammonium chloride) to achieve precision <1.4‰ for δ15N .

- Challenges : Copper reactor degradation necessitates frequent recalibration (every 10 injections) to maintain accuracy .

How can researchers resolve contradictions in isotopic data, such as unexpected δ15N variability in metabolic experiments?

Advanced Research Question

Unexpected δ15N variations (e.g., ±3.7‰ in river nitrate studies) may arise from:

- Matrix interference : Use PGC columns to isolate target analytes from biological contaminants .

- Isotopic exchange : Monitor pH-dependent 15N exchange in aqueous solutions; stabilize samples at pH <2 with HCl to prevent amine deprotonation .

- Statistical validation : Apply ANOVA to distinguish technical noise (e.g., instrument drift) from biological variability, as shown in plant δ15N studies .

What methodologies are suitable for studying the compound’s stability under varying storage and experimental conditions?

Advanced Research Question

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., monitor mass loss at 100–200°C).

- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and track degradation via HPLC. Use amber vials to mitigate light-induced decomposition .

- Solution stability : Assess hydrolysis rates in buffers (pH 4–9) at 37°C. For example, acetate buffers (pH 5) may enhance shelf life for in vitro assays .

How can researchers optimize synthetic yields while maintaining isotopic fidelity?

Advanced Research Question

- Reaction optimization : Use DMSO as a solvent for benzylation (65% yield achieved in analogous triazole syntheses) and monitor isotopic retention via inline FTIR .

- Catalyst selection : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps, ensuring no isotopic scrambling occurs during cross-coupling reactions .

- Quality control : Implement QC thresholds (e.g., ≥95% isotopic purity) using LC-MS/MS with multiple reaction monitoring (MRM) .

What in vitro models are appropriate for evaluating the compound’s prodrug conversion to neurotransmitters?

Advanced Research Question

- Enzyme kinetics : Use human dopa-decarboxylase (DDC) in buffered solutions (pH 7.4) to measure conversion rates. Track 13C2-labeled CO2 release via isotope-ratio mass spectrometry .

- Cell-based assays : Apply SH-SY5Y neuroblastoma cells to quantify norepinephrine production via LC-MS, normalizing to 15N-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.